Cas no 1936675-83-0 (2-{4-chloro-1H-pyrazolo3,4-dpyrimidin-1-yl}acetic acid)

2-{4-chloro-1H-pyrazolo3,4-dpyrimidin-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chloropyrazolo[3,4-d]pyrimidin-1-yl)acetic acid
- 2-{4-chloro-1H-pyrazolo3,4-dpyrimidin-1-yl}acetic acid
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- Inchi: 1S/C7H5ClN4O2/c8-6-4-1-11-12(2-5(13)14)7(4)10-3-9-6/h1,3H,2H2,(H,13,14)
- InChI Key: VACDCNIEKSILGD-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=C2C=NN(CC(O)=O)C2=N1
2-{4-chloro-1H-pyrazolo3,4-dpyrimidin-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146258-5.0g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 5g |
$3645.0 | 2023-05-24 | ||
Enamine | EN300-146258-1.0g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 1g |
$1256.0 | 2023-05-24 | ||
Enamine | EN300-146258-100mg |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 100mg |
$779.0 | 2023-09-29 | ||
Enamine | EN300-146258-2500mg |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 2500mg |
$1735.0 | 2023-09-29 | ||
Enamine | EN300-146258-10000mg |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 10000mg |
$3807.0 | 2023-09-29 | ||
Enamine | EN300-146258-0.25g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 0.25g |
$1156.0 | 2023-05-24 | ||
Enamine | EN300-146258-0.1g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 0.1g |
$1106.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002057-1g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 95% | 1g |
¥6167.0 | 2023-03-12 | |
Enamine | EN300-146258-0.5g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 0.5g |
$1207.0 | 2023-05-24 | ||
Enamine | EN300-146258-10.0g |
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid |
1936675-83-0 | 10g |
$5405.0 | 2023-05-24 |
2-{4-chloro-1H-pyrazolo3,4-dpyrimidin-1-yl}acetic acid Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 2-{4-chloro-1H-pyrazolo3,4-dpyrimidin-1-yl}acetic acid
Recent Advances in the Study of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid (CAS: 1936675-83-0)
The compound 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid (CAS: 1936675-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, belonging to the pyrazolopyrimidine class, exhibits promising biological activities, particularly in the modulation of kinase signaling pathways. Recent studies have explored its potential as a scaffold for the development of novel therapeutics targeting various diseases, including cancer, inflammatory disorders, and metabolic syndromes.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous pathological conditions. The structural features of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid, including the chloro-substituted pyrazolopyrimidine core and the acetic acid side chain, contribute to its ability to interact with ATP-binding sites of kinases, thereby inhibiting their activity. Recent in vitro studies have demonstrated its efficacy against a range of kinases, including those involved in cell proliferation and inflammation.
In addition to its kinase inhibitory properties, this compound has also been investigated for its potential as a prodrug or intermediate in the synthesis of more complex bioactive molecules. The presence of the reactive chloro group and the carboxylic acid functionality allows for further chemical modifications, enabling the development of derivatives with enhanced pharmacokinetic and pharmacodynamic properties. Recent synthetic efforts have focused on optimizing the compound's solubility and bioavailability, which are critical for its therapeutic application.
Recent preclinical studies have highlighted the compound's potential in oncology. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid exhibited potent anti-proliferative effects against a panel of cancer cell lines, including those resistant to conventional chemotherapy. The study also identified specific molecular targets, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. These findings underscore the compound's potential as a lead candidate for the development of targeted cancer therapies.
Another area of interest is the compound's application in inflammatory diseases. A recent study in the European Journal of Pharmacology demonstrated that 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid derivatives could effectively suppress the production of pro-inflammatory cytokines in vitro and in vivo. The study suggested that these effects were mediated through the inhibition of key signaling pathways, such as NF-κB and JAK/STAT, which play central roles in inflammation. These results open new avenues for the development of anti-inflammatory drugs with improved efficacy and safety profiles.
Despite these promising findings, challenges remain in the clinical translation of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid and its derivatives. Issues such as off-target effects, metabolic stability, and toxicity need to be addressed through further structure-activity relationship (SAR) studies and optimization. Recent advances in computational chemistry and high-throughput screening have facilitated the identification of novel analogs with improved selectivity and reduced side effects, paving the way for future clinical trials.
In conclusion, 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid (CAS: 1936675-83-0) represents a versatile and promising scaffold in drug discovery. Its ability to modulate key biological pathways, coupled with its potential for chemical diversification, makes it a valuable tool for the development of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its applications in various therapeutic areas.
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